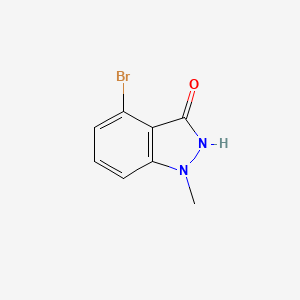

4-Bromo-1-methyl-1H-indazol-3(2H)-one

Description

Properties

Molecular Formula |

C8H7BrN2O |

|---|---|

Molecular Weight |

227.06 g/mol |

IUPAC Name |

4-bromo-1-methyl-2H-indazol-3-one |

InChI |

InChI=1S/C8H7BrN2O/c1-11-6-4-2-3-5(9)7(6)8(12)10-11/h2-4H,1H3,(H,10,12) |

InChI Key |

PMONPIFSKPEFBI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=CC=C2)Br)C(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-1H-indazol-3(2H)-one typically involves the bromination of 1-methyl-1H-indazol-3(2H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-1-methyl-1H-indazol-3(2H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-1H-indazol-3(2H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different oxidation states.

Reduction Reactions: Reduction can lead to the formation of different reduced forms of the compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products depend on the substituent introduced.

Oxidation Reactions: Oxidized forms of the compound.

Reduction Reactions: Reduced forms of the compound.

Scientific Research Applications

4-Bromo-1-methyl-1H-indazol-3(2H)-one is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibitors and receptor modulators.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-1H-indazol-3(2H)-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between 4-Bromo-1-methyl-1H-indazol-3(2H)-one and related brominated indazoles and benzimidazolones:

Physicochemical Properties

- Polarity and Solubility: The ketone group in the target compound increases its polarity compared to non-ketone analogs (e.g., 4-Bromo-3-methyl-1H-indazole), enhancing solubility in polar solvents like DMSO or methanol.

- Melting Points : While direct data for the target compound is unavailable, structurally related sulfonamide-pyrazole derivatives (e.g., compound 16 in ) exhibit high melting points (~200°C) due to hydrogen bonding and crystallinity. The target’s simpler structure may result in a lower melting point.

- Spectroscopic Signatures :

Biological Activity

4-Bromo-1-methyl-1H-indazol-3(2H)-one is a heterocyclic compound belonging to the indazole family, characterized by its unique structure featuring a bromine atom at the 4-position and a methyl group at the 1-position. This compound has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-Bromo-1-methyl-1H-indazol-3(2H)-one is C₇H₆BrN₃O, and it features a bicyclic structure that contributes to its reactivity and biological profile. The presence of the bromine atom enhances its nucleophilic substitution potential, making it a versatile compound in medicinal chemistry.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₆BrN₃O |

| Molecular Weight | 228.04 g/mol |

| Structure | Indazole with bromine and keto group |

Anticancer Properties

Research indicates that 4-Bromo-1-methyl-1H-indazol-3(2H)-one exhibits significant anticancer activity. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation across various cancer lines.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of pro-apoptotic proteins such as Bax and cleaved caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .

Case Study : A study demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptotic cells in 4T1 breast cancer cells, with apoptosis rates rising from 3.7% to 53.2% as concentrations increased from 0 mM to 5 mM .

Anti-inflammatory Effects

4-Bromo-1-methyl-1H-indazol-3(2H)-one has been noted for its anti-inflammatory properties. It has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

- Research Findings : Some derivatives were evaluated for their ability to inhibit pro-inflammatory cytokines, suggesting a pathway through which this compound may exert its anti-inflammatory effects.

Antimicrobial Activity

The compound also possesses antimicrobial properties, making it a candidate for further studies in infectious disease treatments.

- Activity Spectrum : Preliminary studies indicate effectiveness against various bacterial strains, although specific mechanisms remain to be fully elucidated.

Structure-Activity Relationship (SAR)

The biological activity of 4-Bromo-1-methyl-1H-indazol-3(2H)-one can be influenced by structural modifications. The following table summarizes some related compounds and their activities:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1H-Indazole | Basic structure without halogen or keto group | Anticancer, anti-inflammatory |

| 6-Bromo-1H-indazole | Bromine at the 6-position | Similar anti-inflammatory effects but different potency |

| 4-Chloro-1H-indazole | Chlorine instead of bromine | Exhibits different antimicrobial activity compared to brominated analogs |

| 5-Methylindazole | Methyl substitution at the 5-position | Enhanced solubility but varied biological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.